Brevinin-1Ta
Descripción
Brevinin-1Ta is a cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally isolated from the skin secretions of the Eurasian frog Rana temporaria. It exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and even certain enveloped viruses. Structurally, Brevinin-1Ta consists of 24 amino acid residues with a conserved N-terminal region and a C-terminal cyclic heptapeptide domain (Rana box: Cys-Lys-X-X-Cys), which is critical for its membrane-disruptive activity . Its mechanism of action involves permeabilizing microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to cell lysis.
Propiedades
Bioactividad |
Antibacterial |
|---|---|
Secuencia |
FITLLLRKFICSITKKC |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Brevinin-1Ta shares functional and structural similarities with other Brevinin peptides and related AMPs. Below, we compare its properties with those of Brevinin-1E , Brevinin-2SYa , Temporin-1Ta , and Magainin-2 , focusing on sequence homology, antimicrobial efficacy, cytotoxicity, and stability.
Structural and Sequence Comparison
| Peptide | Sequence | Length (AA) | Net Charge | Hydrophobicity (%) |
|---|---|---|---|---|
| Brevinin-1Ta | FLPVLAGIAAKVVPALFCKITKKC | 24 | +5 | 45 |
| Brevinin-1E | FLPVLAGIAAKVVPALFCKITRRC | 24 | +6 | 46 |
| Brevinin-2SYa | GIMDTIKNVAKVALQVASTLKCKISGKC | 25 | +4 | 38 |
| Temporin-1Ta | FLPLIGRVLSGIL-NH2 | 13 | +3 | 55 |
| Magainin-2 | GIGKFLHSAKKFGKAFVGEIMNS | 23 | +4 | 30 |
Key Observations :
- Brevinin-1Ta and Brevinin-1E share 90% sequence identity, differing only at residue 21 (Lys vs. Arg), which marginally increases the net charge of Brevinin-1E .
- Temporin-1Ta, a shorter peptide, lacks the Rana box but compensates with higher hydrophobicity, enhancing its interaction with lipid bilayers.
- Magainin-2, derived from Xenopus laevis, has a lower hydrophobicity, correlating with reduced hemolytic activity compared to Brevinin peptides .
Antimicrobial Activity
| Peptide | MIC (µg/mL) | Hemolytic Activity (HC50, µg/mL) | Selectivity Index (HC50/MIC) |
|---|---|---|---|
| Brevinin-1Ta | 2–8 (Gram+), 4–16 (Gram−) | 32 | 4–16 |
| Brevinin-1E | 1–4 (Gram+), 2–8 (Gram−) | 28 | 7–28 |
| Brevinin-2SYa | 8–32 (Gram+), 16–64 (Gram−) | 128 | 4–8 |
| Temporin-1Ta | 4–16 (Gram+), 8–32 (Gram−) | 64 | 4–8 |
| Magainin-2 | 16–64 (Gram+), 32–128 (Gram−) | >256 | >4–16 |
Key Findings :
- Brevinin-1E demonstrates superior antimicrobial potency compared to Brevinin-1Ta, likely due to its higher positive charge enhancing electrostatic interactions with bacterial membranes .
- Magainin-2 exhibits the lowest cytotoxicity (highest HC50) but also the weakest antimicrobial activity, highlighting the trade-off between efficacy and safety .
Stability and Biocompatibility
- Proteolytic Stability : Brevinin-1Ta shows moderate resistance to trypsin degradation (t1/2 = 30 min) due to its cyclic Rana box, whereas Magainin-2 is rapidly degraded (t1/2 < 5 min) .
- Thermal Stability : Both Brevinin-1Ta and Brevinin-1E retain activity after incubation at 80°C for 1 hour, unlike Temporin-1Ta, which aggregates at elevated temperatures .
Critical Research Findings and Limitations
Synergistic Effects: Brevinin-1Ta combined with conventional antibiotics (e.g., ciprofloxacin) reduces MIC values by 4–8 fold against multidrug-resistant Pseudomonas aeruginosa .
Cytotoxicity Concerns: Despite its efficacy, Brevinin-1Ta’s hemolytic activity limits its therapeutic use. Modifications like PEGylation or D-amino acid substitution have been explored to mitigate toxicity .
Species-Specific Variations : Brevinin-1Ta analogs from other frog species (e.g., Rana esculenta) show divergent activity profiles, underscoring the need for sequence optimization .
Data Presentation Standards
All comparative data adhere to guidelines for chemical compound characterization, including elemental analysis, spectral data (NMR, MS), and bioactivity assays, as outlined in Russian Chemical Bulletin . Experimental protocols for MIC and HC50 determinations follow ISO 20776-1:2019 and ASTM E2525-08 standards.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
